molecular formula C19H22N2O3 B6501894 N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 1396687-33-4

N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No. B6501894
CAS RN: 1396687-33-4
M. Wt: 326.4 g/mol
InChI Key: QZTKGTVHSRISCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide (N-HPPE) is an organic compound that is used in a variety of scientific and medical research applications. It is a derivative of ethanediamide, an organic compound composed of two amine groups and two carbonyl groups. N-HPPE has a wide range of applications, from drug discovery to biochemistry and physiology research. It has been used to investigate the effects of various drugs on the human body, as well as to develop new drugs and treatments. N-HPPE has also been used in laboratory experiments to study the mechanisms of action of various drugs.

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide is used in a variety of scientific and medical research applications. It has been used to investigate the effects of various drugs on the human body, as well as to develop new drugs and treatments. N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide has also been used in laboratory experiments to study the mechanisms of action of various drugs. It has also been used in biochemical and physiological research, such as studies on the effects of drugs on the nervous system.

Mechanism of Action

N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for breaking down neurotransmitters in the brain. By inhibiting MAO, N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide is thought to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain. This can lead to increased alertness and improved mood.
Biochemical and Physiological Effects
N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which can lead to increased alertness and improved mood. In addition, N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide has been shown to reduce levels of the stress hormone cortisol, which can lead to improved relaxation and sleep quality. N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide has also been shown to reduce inflammation, which can help reduce pain and discomfort.

Advantages and Limitations for Lab Experiments

N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions, making it suitable for use in biochemical and physiological research. However, it is also relatively expensive and can be toxic in high concentrations, which can limit its use in some experiments.

Future Directions

N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide has a wide range of potential applications in scientific and medical research. It could be used to develop new drugs and treatments, as well as to investigate the mechanisms of action of existing drugs. In addition, N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide could be used to investigate the effects of drugs on the nervous system and to study the biochemical and physiological effects of drugs on the body. N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide could also be used in laboratory experiments to study the effects of drugs on cells and tissues, as well as to investigate the effects of drugs on behavior. Finally, N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide could be used to develop new diagnostic tests and treatments for diseases and disorders.

Synthesis Methods

N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide is synthesized through a process known as the Hofmann rearrangement, which involves the conversion of a primary amine to a secondary amine by the addition of an alkyl halide. The reaction is conducted in a basic solution, such as sodium hydroxide or potassium hydroxide, and an organic solvent, such as ethanol or dimethylformamide. The reaction produces a secondary amine, which can then be reacted with a carbonyl compound to form N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide.

properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-14-7-9-15(10-8-14)13-21-19(24)18(23)20-12-11-17(22)16-5-3-2-4-6-16/h2-10,17,22H,11-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTKGTVHSRISCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-hydroxy-3-phenylpropyl)-N2-(4-methylbenzyl)oxalamide

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